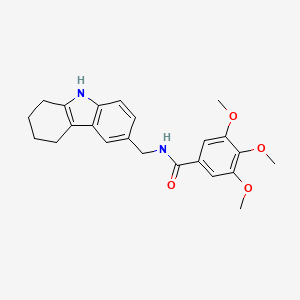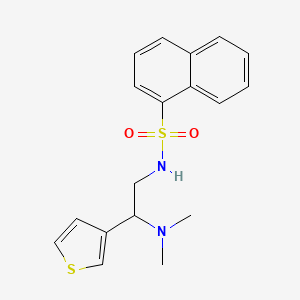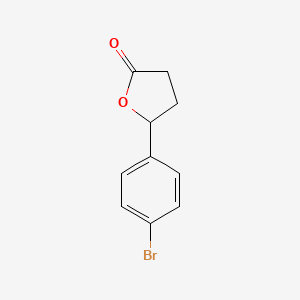![molecular formula C23H20N2O3S B2670198 3,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 328271-18-7](/img/structure/B2670198.png)
3,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide” is a benzamide derivative with additional functional groups. Benzamides are a class of compounds containing a carboxamide functional group attached to a benzene ring . They are used in a wide range of applications, including as intermediates in organic synthesis and in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
Antihyperglycemic Agents : Research led by Nomura et al. (1999) discovered a series of benzamide derivatives with antidiabetic properties, identifying KRP-297 as a potential diabetes mellitus treatment (Nomura et al., 1999).
Antioxidant Studies : Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. These compounds demonstrated moderate to significant radical scavenging activity, indicating potential for developing biologically active compounds (Ahmad et al., 2012).
Antimicrobial and Docking Studies : Talupur et al. (2021) synthesized carboxamides with antimicrobial properties and conducted molecular docking studies to evaluate their efficacy (Talupur et al., 2021).
Anticancer Evaluation : Ravinaik et al. (2021) designed and synthesized benzamides with potential anticancer activity against various cancer cell lines, offering promising avenues for cancer treatment research (Ravinaik et al., 2021).
Antimicrobial Activity of Benzimidazole Derivatives : Padalkar et al. (2014) prepared benzimidazole, benzoxazole, and benzothiazole derivatives, which showed broad-spectrum antimicrobial activity against various bacterial and fungal strains (Padalkar et al., 2014).
Other Relevant Research
Photophysical Properties : Padalkar et al. (2011) studied the photophysical properties of benzimidazole, benzoxazole, and benzothiazole derivatives, offering insights into their potential applications in material science (Padalkar et al., 2011).
Antitubercular Scaffold Synthesis : Nimbalkar et al. (2018) synthesized benzamide derivatives with promising anti-tubercular activity, highlighting their potential in addressing infectious diseases (Nimbalkar et al., 2018).
Antidopaminergic Properties : Högberg et al. (1990) synthesized benzamides with antidopaminergic properties, which could be relevant in the treatment of psychotic disorders (Högberg et al., 1990).
Benzamides in Antimicrobial Agents : Bikobo et al. (2017) synthesized thiazole derivatives with potent antimicrobial activity, further expanding the therapeutic applications of benzamide compounds (Bikobo et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-14-4-9-20-21(10-14)29-23(25-20)15-5-7-17(8-6-15)24-22(26)16-11-18(27-2)13-19(12-16)28-3/h4-13H,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHDNLLRFQCCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Methylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2670117.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylethanesulfonamide](/img/structure/B2670121.png)
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2670123.png)

![[3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl]methanamine](/img/structure/B2670128.png)
![8-[2-(Dimethylamino)ethylamino]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2670130.png)
![3-(4-fluorophenyl)-9-isopropyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2670131.png)
![3-[(3-Methylphenyl)methoxy]aniline](/img/structure/B2670132.png)
![Benzo[d]thiazol-2-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2670133.png)
![(E)-N-methoxy-2-nitro-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-en-1-amine](/img/structure/B2670136.png)
![(2-bromophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2670137.png)
